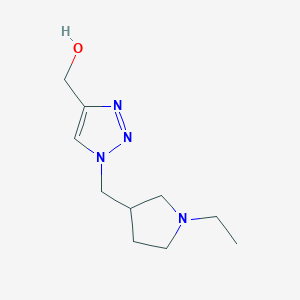

(1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[(1-ethylpyrrolidin-3-yl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-2-13-4-3-9(5-13)6-14-7-10(8-15)11-12-14/h7,9,15H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTDXHHSROSPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole moiety and subsequent modifications to introduce the pyrrolidine and methanol groups. Although specific synthetic pathways for this compound were not detailed in the search results, similar triazole derivatives have been synthesized using methods such as azide-alkyne cycloaddition and nucleophilic substitutions.

Antimicrobial Activity

Research indicates that triazole compounds often exhibit significant antimicrobial properties. For instance, triazoles have been studied for their efficacy against various bacterial strains and fungi. While specific data on this compound's antimicrobial activity is limited, related compounds demonstrate broad-spectrum activity, suggesting potential effectiveness.

Anticancer Properties

Triazoles have also been investigated for their anticancer effects. Studies show that certain triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds with similar structural motifs have exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress.

Neuroprotective Effects

The pyrrolidine component of the compound may contribute to neuroprotective effects. Pyrrolidine derivatives have been associated with neuroprotection in models of neurodegenerative diseases. They may enhance cognitive function by modulating neurotransmitter systems or reducing oxidative stress.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the triazole ring may interact with biological targets through hydrogen bonding and hydrophobic interactions. This interaction could lead to the inhibition of enzymes or receptors involved in disease pathways.

Case Studies

A review of related literature reveals several case studies highlighting the biological activities of similar triazole-containing compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Study 1 | Triazole Derivative A | Antimicrobial | Effective against Gram-positive bacteria with an MIC of 8 µg/mL |

| Study 2 | Triazole Derivative B | Anticancer | Induced apoptosis in MCF-7 cells with an IC50 of 15 µM |

| Study 3 | Pyrrolidine-Triazole C | Neuroprotective | Reduced neuronal cell death by 30% in oxidative stress models |

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a variety of pathogens, including bacteria and fungi.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| (1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Antifungal | Candida albicans | |

| This compound | Antibacterial | Staphylococcus aureus |

Drug Design and Optimization

The compound has been evaluated for its potential as a lead compound in drug design. Its ability to modify pharmacokinetic profiles makes it a candidate for further optimization. Notably, modifications to the pyrrolidine moiety can enhance binding affinity to various biological targets.

Case Study: PXR Binding Activity

A study focused on the interaction of triazole derivatives with the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism. The compound exhibited promising binding characteristics that could be exploited for developing drugs with improved metabolic profiles.

Anticancer Properties

Emerging research suggests that triazole derivatives may possess anticancer properties. The mechanism involves the inhibition of cancer cell proliferation through various pathways.

Case Study: In Vitro Studies

In vitro studies demonstrated that certain triazole derivatives significantly reduced the viability of cancer cell lines.

Synthesis of Novel Compounds

The versatility of this compound in synthetic chemistry allows it to serve as a building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Synthetic Pathways

Several synthetic routes have been developed to obtain this compound efficiently:

Example Reaction:

Molecular Modification

The compound can be modified to enhance its biological activity or alter its physicochemical properties. This adaptability is crucial for tailoring compounds for specific therapeutic targets.

Modification Examples

| Modification Type | Effect |

|---|---|

| Alkyl chain extension | Increased lipophilicity |

| Functional group substitution | Enhanced target specificity |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally related to several triazole derivatives, differing in substituents and heterocyclic frameworks. Key analogs include:

Key Observations :

Bioactivity: Carbazole-triazole hybrids () exhibit antidiabetic activity, suggesting that the triazole-methanol scaffold may have therapeutic relevance. However, the target compound’s pyrrolidine-ethyl group could modulate selectivity or potency differently .

Synthetic Accessibility : The target compound’s synthesis likely follows copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in and for analogous triazoles.

Preparation Methods

General Synthetic Strategy

The synthesis of (1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol mainly involves:

- Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method to generate 1,4-disubstituted triazoles.

- Functionalization of the pyrrolidine ring , specifically at the 3-position, to introduce the ethyl substituent and link it to the triazole.

- Introduction of the hydroxymethyl group on the triazole ring, typically at the 4-position, through selective substitution or reduction steps.

Preparation of the Pyrrolidine Azide Intermediate

A key intermediate is the azide derivative of 1-ethylpyrrolidin-3-ylmethanol or a related precursor. This is synthesized by:

- Starting from 1-ethylpyrrolidine, selective functionalization at the 3-position is achieved by halogenation or hydroxymethylation.

- Conversion of the halogenated intermediate to the corresponding azide via nucleophilic substitution using sodium azide in polar aprotic solvents like dimethylformamide (DMF) at ambient temperature over 12 hours, yielding the azide intermediate quantitatively.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide intermediate is reacted with terminal alkynes under copper(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole ring:

- The reaction is typically carried out in a solvent mixture of methanol, tetrahydrofuran (THF), and water in equal volumes.

- A copper iodide catalyst supported on alumina (CuI/Al2O3) is used at room temperature (20–25 °C) for 8–10 hours.

- Diisopropylethylamine is added as a base to facilitate the reaction.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the catalyst is filtered off and the product is isolated by solvent evaporation and purification steps including washing and drying.

This step yields the core triazole structure with the pyrrolidine moiety attached at the 1-position of the triazole.

Introduction of the Hydroxymethyl Group on the Triazole Ring

The hydroxymethyl group at the 4-position of the triazole can be introduced by:

- Starting from a chloromethyl-triazole intermediate, which is prepared by chlorination of (1H-1,2,4-triazol-1-yl)methanol using thionyl chloride in solvents such as dichloromethane or 1,2-dichloroethane under reflux conditions.

- The chloromethyl intermediate is then substituted or hydrolyzed to the hydroxymethyl derivative.

- Typical yields for this step range from 48% to 81% depending on reaction conditions such as temperature, solvent, and reaction time.

Alternatively, direct hydroxymethylation of the triazole ring using formaldehyde under basic or reflux conditions in ethanol or tetrahydrofuran can be employed to obtain the hydroxymethyl-triazole intermediate with high yields (up to 96% reported).

Summary Table of Key Reaction Steps and Conditions

| Step | Reactants / Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrrolidine azide formation | 1-ethylpyrrolidine derivative + NaN3 | DMF | Ambient (~25 °C) | ~12 h | Quantitative | Nucleophilic substitution |

| CuAAC cycloaddition | Azide + terminal alkyne + CuI/Al2O3 + base | MeOH/THF/H2O (1:1:1) | 20–25 °C | 8–10 h | High (not specified) | Click chemistry, catalyst recyclable |

| Hydroxymethylation of triazole | (1H-1,2,4-triazol-1-yl)methanol + formaldehyde or chlorination | THF, EtOH, or DCM | 20–140 °C | 0.5–13 h | 48–96 | Thionyl chloride used for chloromethyl intermediate |

| Substitution to hydroxymethyl | Chloromethyl-triazole + hydrolysis or substitution | Water or alcohols | Ambient to reflux | Variable | Moderate to high | Conversion to hydroxymethyl derivative |

Research Findings and Optimization Notes

- The copper-catalyzed azide-alkyne cycloaddition is highly efficient for constructing the triazole ring and tolerates various functional groups on the pyrrolidine moiety, enabling diverse substitution patterns.

- The use of copper iodide supported on alumina allows catalyst recovery and reuse, enhancing sustainability and cost-effectiveness.

- Hydroxymethylation yields depend significantly on solvent choice and reaction temperature; milder conditions favor higher yields and purity.

- The chloromethyl intermediate is a versatile precursor allowing further functionalization or substitution, but care must be taken to control reaction conditions to avoid side reactions or decomposition.

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Cu(I) | Drives cycloaddition |

| Reaction Time | 12–24 hours | Ensures completion |

| Solvent | DMF or MeCN | Enhances solubility |

How can NMR spectroscopy confirm the structural integrity of this compound, particularly the hydroxymethyl and ethylpyrrolidine groups?

Basic Research Question

1H NMR Analysis :

- Hydroxymethyl Group (CH2OH) : Look for a triplet at δ 3.5–4.0 ppm (coupled to adjacent CH2) and a broad singlet for -OH at δ 1.5–2.5 ppm (exchangeable) .

- Ethylpyrrolidine Protons :

- N-CH2-CH3: Quartet at δ 1.0–1.2 ppm (ethyl group).

- Pyrrolidine Ring: Multiplets between δ 2.5–3.5 ppm for methylene protons adjacent to nitrogen .

13C NMR :

- Triazole C4: δ 120–125 ppm.

- Hydroxymethyl Carbon: δ 60–65 ppm .

Validation : Compare experimental shifts with computational predictions (e.g., DFT) or literature data for analogous triazole-pyrrolidine systems .

What advanced crystallographic techniques are recommended for resolving the 3D conformation of this compound?

Advanced Research Question

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms .

- Software Pipeline : Process data with WinGX (integration, absorption correction) and visualize with ORTEP for anisotropic thermal ellipsoids .

Q. Key Metrics :

- R-factor : Aim for < 0.05 for high-resolution data.

- Residual Electron Density : < 0.3 eÅ⁻³ to confirm absence of disorder .

How can researchers resolve contradictions in spectroscopic data between NMR and mass spectrometry?

Advanced Research Question

- Cross-Validation :

- ESI-MS : Confirm molecular ion ([M+H]+) matches theoretical mass (e.g., C11H19N4O: 235.15 g/mol) .

- High-Resolution MS : Use HRMS to distinguish isobaric interferences .

- Artifact Identification : Check for solvent adducts (e.g., DMSO in ESI-MS) or degradation products (e.g., oxidation of -CH2OH to -COOH) .

- Dynamic NMR : Resolve conformational exchange broadening in pyrrolidine protons by variable-temperature NMR .

What computational strategies predict the biological activity of this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Focus on triazole and hydroxymethyl groups as hydrogen-bond donors .

- Pharmacophore Modeling : Identify essential motifs (e.g., triazole’s π-π stacking capability) using MOE or PHASE .

- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (GROMACS/AMBER) over 50–100 ns .

How should researchers design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Variable Substituents :

- Pyrrolidine Modifications : Replace ethyl with bulkier alkyl groups to probe steric effects .

- Triazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity .

- Assay Selection :

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4) via fluorometric assays .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria .

What strategies mitigate challenges in purifying this compound due to polar functional groups?

Basic Research Question

- Chromatography : Reverse-phase HPLC with C18 columns and water/acetonitrile gradients .

- Derivatization : Temporarily protect -CH2OH as a tert-butyldimethylsilyl (TBDMS) ether to reduce polarity .

- Crystallization : Use ethanol/water (1:1) or DMF/EtOH mixtures for recrystallization .

How does the compound’s stereochemistry influence its biological interactions?

Advanced Research Question

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .

- Stereochemical Analysis : Compare CD spectra or X-ray anomalous scattering for absolute configuration .

- Activity Correlation : Test enantiomers in vitro (e.g., IC50 differences in enzyme inhibition) .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typical) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the triazole ring .

- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., acidic conditions hydrolyze hydroxymethyl groups) .

How can researchers validate the absence of toxic intermediates in scaled-up synthesis?

Advanced Research Question

- HPLC-MS Tracking : Identify intermediates (e.g., unreacted azides) using gradient elution .

- Genotoxicity Assays : Perform Ames tests for mutagenic impurities .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.